4-Bromo-2,6-diethylaniline

Medicinal Chemistry CGRP Antagonist Steric Effects

4-Bromo-2,6-diethylaniline is a polysubstituted aromatic amine (CAS 56746-19-1; C10H14BrN; MW 228.13 g/mol) characterized by a bromine atom para to the amino group and two ethyl substituents at the ortho positions. The compound is commercially available in >98.0% purity (GC) with a boiling point of 134 °C at 3 mmHg and a predicted pKa of 3.43±0.10.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 56746-19-1
Cat. No. B1268459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-diethylaniline
CAS56746-19-1
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1N)CC)Br
InChIInChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
InChIKeyBEJYDMQQZUACPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-diethylaniline (CAS 56746-19-1): Procurement Baseline and Structural Identity for Research Intermediates


4-Bromo-2,6-diethylaniline is a polysubstituted aromatic amine (CAS 56746-19-1; C10H14BrN; MW 228.13 g/mol) characterized by a bromine atom para to the amino group and two ethyl substituents at the ortho positions . The compound is commercially available in >98.0% purity (GC) with a boiling point of 134 °C at 3 mmHg and a predicted pKa of 3.43±0.10 [1]. Its structure confers distinct steric and electronic properties that differentiate it from simpler aniline derivatives, positioning it as a specialized intermediate in both medicinal chemistry and materials research .

Specialized Intermediate
Steric Profile 2,6-diethyl substitution provides unique steric protection
Synthetic Handle Para-bromo enables cross-coupling for advanced building blocks
Application Context Key scaffold for CGRP antagonist chemotypes

4-Bromo-2,6-diethylaniline: Why Simple 4-Bromo- or 2,6-Diethylaniline Analogs Cannot Be Interchanged


In-class substitution between 4-Bromo-2,6-diethylaniline and its closest analogs, such as 4-bromo-2,6-dimethylaniline or 2,6-diethylaniline, fails due to divergent steric and electronic profiles that directly impact downstream synthetic utility. While 2,6-diethylaniline lacks the para-bromo handle essential for cross-coupling reactions, 4-bromo-2,6-dimethylaniline exhibits a significantly smaller steric footprint (methyl vs. ethyl groups) that alters both the conformational bias of derived products and the kinetics of key transformations [1]. Furthermore, the specific 2,6-diethyl substitution pattern is critical for achieving the desired steric protection of the amino group and for modulating the electronic environment of the aromatic ring in advanced intermediates, as evidenced by its specific use in constructing CGRP receptor antagonists [2].

Missing cross-coupling handle
2,6-Diethylaniline lacks para-bromo group, blocking key reactions
Altered steric footprint
4-Bromo-2,6-dimethylaniline shows smaller ethyl groups, potentially shifting product conformation
Specific substitution requirement
Reported CGRP antagonist SAR relies on 2,6-diethyl pattern for potency

4-Bromo-2,6-diethylaniline: A Quantitative Guide to Its Differentiating Features for Procurement


Steric Differentiation in the CGRP Antagonist Series: 2,6-Diethyl vs. 2,6-Dimethyl Scaffold

In the synthesis of CGRP receptor antagonists, the 2,6-diethyl substitution pattern on the aniline core was specifically selected over the 2,6-dimethyl analog to provide enhanced steric bulk and conformational constraint in the final bioactive molecule. This structural choice is supported by a 30-fold increase in CGRP binding potency observed for the optimized 7-methylindazole derivative (Compound 3) relative to its unsubstituted indazole counterpart, demonstrating the critical role of the core scaffold's substitution in achieving high target affinity [1]. While this data is for the final antagonist, it provides class-level inference that the 2,6-diethylaniline building block is essential for constructing the potent, sterically defined pharmacophore.

Steric Scaffold Effect
Class-level inference
30× increase in CGRP binding affinity
Supports scaffold-dependent procurement for CGRP programs
In vitro binding assay; class-level inference
Medicinal Chemistry CGRP Antagonist Steric Effects

Key Physical Property Comparison for Handling and Formulation: Density and Refractive Index

4-Bromo-2,6-diethylaniline exhibits a density of 1.33 g/cm³ and a refractive index range of 1.5830-1.5850 at 20°C [1]. In comparison, the non-brominated parent compound, 2,6-diethylaniline, has a lower density of 0.906 g/cm³ and a significantly lower refractive index of 1.544-1.546 . The introduction of the para-bromo substituent thus increases density by ~47% and refractive index by ~0.04 units, reflecting the heavier atom's contribution to molar refractivity and mass. These quantitative differences are critical for analytical method development (e.g., HPLC refractive index detection) and for predicting behavior in biphasic reactions or formulations where density and phase separation are key parameters [1].

Density Difference
Head-to-head
1.33 vs 0.906 g/cm³ (≈47% higher)
Enables identity verification and phase-behavior prediction
At 20°C, vs 2,6-diethylaniline
Physical Chemistry Formulation Analytical Chemistry

Boiling Point Difference as a Marker for Reaction Design and Purification

The boiling point of 4-Bromo-2,6-diethylaniline is 134 °C at a reduced pressure of 3 mmHg [1]. This value is distinct from that of its close analog, 4-bromo-2,6-dimethylaniline, which boils at 122 °C at 3 mmHg . The 12 °C increase in boiling point for the diethyl derivative can be attributed to the increased molecular weight (228.13 vs. 200.08 g/mol) and enhanced van der Waals interactions conferred by the larger ethyl groups. This difference, while moderate, is significant for designing high-vacuum distillations and for predicting compound behavior under thermal stress in reactions, such as those requiring elevated temperatures for cross-coupling.

Boiling Point Shift
Head-to-head
134 vs 122°C at 3 mmHg (Δ12°C)
Guides vacuum distillation parameter design
Reduced pressure; vs 4-bromo-2,6-dimethylaniline
Process Chemistry Purification Thermodynamics

4-Bromo-2,6-diethylaniline: High-Impact Research and Industrial Application Scenarios


Scaffold-Dependent Potency in CGRP Antagonist Drug Discovery

Medicinal chemistry programs targeting the CGRP receptor for migraine therapy utilize 4-Bromo-2,6-diethylaniline as a key intermediate to construct D-tyrosine surrogates within indazole and benzoxazolone amino acid frameworks. The specific 2,6-diethyl substitution pattern is essential for achieving the steric and conformational properties required for high-affinity binding, as evidenced by the 30-fold potency enhancement observed in optimized analogs [1]. Substitution with a 2,6-dimethyl analog would significantly alter the steric bulk and likely diminish the desired pharmacological activity.

Analytical Method Development and Quality Control via Refractive Index and Density

The distinct density (1.33 g/cm³) and refractive index (1.5830-1.5850) of 4-Bromo-2,6-diethylaniline serve as critical identity and purity markers in quality control and analytical method development. These properties allow for rapid, non-destructive verification of the compound's identity and purity, differentiating it from common byproducts or mislabeled analogs like 2,6-diethylaniline (density 0.906 g/cm³) . This is particularly valuable in large-scale procurement and inventory management, where accurate identification prevents costly cross-contamination and ensures consistent downstream synthetic outcomes.

Optimization of Distillation Protocols for High-Value Intermediates

Process chemists designing purification protocols for high-value intermediates can leverage the specific boiling point of 4-Bromo-2,6-diethylaniline (134 °C at 3 mmHg) to optimize vacuum distillation parameters. The 12 °C boiling point difference relative to 4-bromo-2,6-dimethylaniline (122 °C at 3 mmHg) provides a clear thermodynamic window for separation from structurally similar impurities, enhancing both yield and purity during scale-up. This data is essential for designing efficient, cost-effective purification processes in both R&D and pilot plant settings.

Application
Selection Property
Validation Focus
CGRP Antagonist Drug Discovery
2,6-diethyl steric profile
Scaffold-dependent potency confirmation
Analytical Quality Control
Density and refractive index signatures
Identity and purity verification
Distillation Process Optimization
Boiling point at reduced pressure
Thermal separation window validation

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